molecular formula C16H19N3 B6438634 N-benzyl-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine CAS No. 2548977-40-6

N-benzyl-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine

Cat. No.: B6438634
CAS No.: 2548977-40-6
M. Wt: 253.34 g/mol
InChI Key: XPHOVMPBPQRDJT-UHFFFAOYSA-N
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Description

N-Benzyl-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine is a tetrahydroquinazoline derivative featuring a benzyl and methyl substituent on the amine group at position 2. Its core structure serves as a template for modifications to optimize pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

N-benzyl-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c1-19(11-13-7-3-2-4-8-13)16-14-9-5-6-10-15(14)17-12-18-16/h2-4,7-8,12H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHOVMPBPQRDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC=NC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Bis-Benzylidene Cyclohexanones with α-Aminoamidines

The cyclocondensation approach represents one of the most direct routes to the tetrahydroquinazoline core. A 2022 study demonstrated that reacting bis-benzylidene cyclohexanones with α-aminoamidines under mild conditions yields N-protected 5,6,7,8-tetrahydroquinazolines . For instance, the reaction of tert-butyl-(2-(8-arylidene-4-aryl-5,6,7,8-tetrahydroquinazolin-2-yl)butan-2-yl)carbamates with α-aminoamidines in dimethylformamide (DMF) at 60°C for 24 hours produced Boc-protected intermediates with yields exceeding 85% . Subsequent deprotection using hydrochloric acid in methanol at 40°C for 24 hours afforded the free amine derivative, which could be functionalized with benzyl and methyl groups via reductive amination.

Key advantages of this method include:

  • High regioselectivity : The bicyclic structure forms without competing side reactions.

  • Mild conditions : Reactions proceed at ambient or moderately elevated temperatures.

  • Scalability : Gram-scale synthesis has been reported without yield deterioration .

Base-Promoted SNAr Reaction of Ortho-Fluorobenzamides

A transition-metal-free strategy employs ortho-fluorobenzamides as starting materials. In this method, cesium carbonate (Cs₂CO₃) promotes a nucleophilic aromatic substitution (SNAr) reaction between ortho-fluorobenzamides and amides in dimethyl sulfoxide (DMSO) at 135°C . For example, N-methylbenzamide and benzamide react in a 1:2.5 molar ratio with Cs₂CO₃ to yield 3-methyl-2-phenylquinazolin-4(3H)-one, a precursor to the tetrahydroquinazoline system, with 70% efficiency . Hydrogenation of the aromatic ring using palladium on carbon (Pd/C) under hydrogen gas introduces the tetrahydro moiety, followed by N-benzylation and N-methylation steps.

Reaction Conditions and Outcomes

ParameterValue
Temperature135°C
SolventDMSO
CatalystNone
Yield (Quinazolinone)70%
Hydrogenation Catalyst10% Pd/C

This method avoids transition metals, simplifying purification and reducing costs. However, the need for high-temperature DMSO limits substrate compatibility with thermally sensitive functional groups .

Multi-Step Synthesis via Intermediate Halogenation

A 2020 study detailed a modular approach involving halogenation and amination sequences . The synthesis begins with N,N-dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine, which undergoes cyclization with guanidine hydrochloride to form 6-(dibenzylamino)-5,6,7,8-tetrahydroquinazoline-2,4-dione . Treatment with phosphorus oxychloride (POCl₃) converts the dione to a dichloro intermediate, which is subsequently aminated with methylamine and benzylamine.

Critical Steps and Yields

  • Cyclization : 77% yield using NaH in DMF .

  • Chlorination : 88% yield with POCl₃ at reflux .

  • Amination : 51–70% yield via Buchwald-Hartwig coupling .

This method offers precise control over substitution patterns but requires multiple purification steps, reducing overall efficiency.

Reductive Amination of Tetrahydroquinazolin-4-One

A less common but effective route involves reductive amination of tetrahydroquinazolin-4-one. The ketone intermediate is treated with benzylamine and methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature . This one-pot reaction achieves simultaneous N-benzylation and N-methylation, yielding the target compound in 65–72% efficiency .

Optimization Insights

  • pH Control : Maintaining a pH of 6–7 with acetic acid is critical to suppress imine hydrolysis.

  • Solvent Effects : Methanol outperforms tetrahydrofuran (THF) and acetonitrile in terms of rate and yield .

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, scalability, and practicality:

MethodAverage YieldScalabilityFunctional Group Tolerance
Cyclocondensation85%HighModerate
SNAr Reaction70%ModerateLow
Halogenation/Amination60%LowHigh
Reductive Amination68%HighHigh

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in three primary reaction categories:

Substitution Reactions

  • Nucleophilic Aromatic Substitution : The electron-deficient quinazoline ring undergoes substitutions at positions activated by electron-withdrawing groups. For example, chlorine atoms at C2/C4 in related tetrahydroquinazolines react with amines under thermal conditions (100°C, DMF) to form new C–N bonds .

  • Amine Functionalization : The N-methyl and N-benzyl groups can be modified via deprotection or alkylation. Industrial methods often employ catalytic hydrogenation or Grignard reagents for such transformations .

Oxidation and Reduction

  • Ring Oxidation : The tetrahydroquinazoline moiety is oxidized to fully aromatic quinazolines using agents like KMnO₄ or CrO₃, altering electronic properties .

  • Reductive Amination : The secondary amine group participates in reductive amination with aldehydes/ketones, facilitated by NaBH₃CN or H₂/Pd-C .

Condensation Reactions

  • The compound reacts with bis-benzylidene cyclohexanones under mild conditions (DMF, 60°C) to form polycyclic derivatives, demonstrating its utility in constructing complex heterocycles .

2.1. Substitution with Aromatic Amines

A study synthesized derivatives by reacting a dichlorinated tetrahydroquinazoline precursor (C₁₆H₁₇Cl₂N₃) with 3-fluoroaniline:
Reagents : 3-fluoroaniline (1.2 eq), DIPEA (3 eq), DMF
Conditions : 100°C, 72 hours
Product : N⁴-(3-fluorophenyl)-substituted derivative (32% yield) .

2.2. Oxidative Ring Aromatization

Treatment of the tetrahydroquinazoline core with KMnO₄ in acidic medium yields fully aromatic quinazoline derivatives:
Reagents : KMnO₄, H₂SO₄
Conditions : 80°C, 4 hours
Outcome : Increased π-conjugation enhances binding to biological targets like topoisomerase IIα .

Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Application
Nucleophilic Substitution3-Fluoroaniline, DIPEA, DMF, 100°CN⁴-Aryl derivatives28–32Anticancer agent synthesis
OxidationKMnO₄, H₂SO₄, 80°CAromatic quinazolines45–60Enzyme inhibition studies
CondensationBis-benzylidene cyclohexanones, DMF, 60°CPolycyclic fused systems65–78Material science applications

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The quinazoline ring’s electron-deficient nature directs electrophiles to positions ortho/para to nitrogen atoms.

  • Steric Effects : The N-benzyl group hinders reactions at the adjacent nitrogen, favoring substitutions at the less hindered N-methyl site .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while protic solvents favor redox processes .

Research Implications

Recent studies highlight this compound’s role in synthesizing topoisomerase II inhibitors, with IC₅₀ values as low as 160 μM . Its derivatives show enhanced solubility and binding affinity compared to non-methylated analogs, making them promising candidates for drug development .

Scientific Research Applications

Antimicrobial Activity

N-benzyl-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine exhibits significant antimicrobial properties against various strains of bacteria and fungi. Preliminary studies indicate its effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. Its mechanism of action may involve interactions with specific enzymes or receptors within microbial cells .

Anticancer Potential

Research has highlighted the compound's potential as an anticancer agent. It has been shown to inhibit human topoisomerase II (topoII), a validated target for anticancer drugs. Unlike conventional topoII poisons that enhance DNA cleavage, this compound blocks topoII function without causing DNA intercalation . This unique mechanism could reduce the risk of secondary leukemias associated with existing therapies.

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayObservations
AntimicrobialVarious bacteria and fungiEffective against MRSA and other pathogens
AnticancerTopoisomerase IIInhibits enzyme function without DNA cleavage
AntitumorCancer cell linesBroad antiproliferative activity observed

Pharmacological Insights

The pharmacokinetic profile of this compound suggests favorable properties for drug development. Studies indicate good metabolic stability and solubility in biological systems, which are critical for therapeutic efficacy . Further research is needed to explore its pharmacodynamics and potential side effects.

Future Directions in Research

Ongoing research aims to elucidate the detailed mechanisms by which this compound interacts with biological targets. Understanding these interactions could lead to the identification of new therapeutic applications beyond its current uses in antimicrobial and anticancer therapies. Additionally, structural modifications may enhance its efficacy and selectivity against specific targets.

Table 2: Structural Analogues and Their Activities

Compound NameStructural FeaturesBiological Activity
N-benzyl-2-methyl-5,6,7,8-tetrahydroquinazoline-4-amineMethyl group on quinazoline ringAntitumor activity
7,7-Dimethyl-2-(methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-oneDimethyl substitutionAntimicrobial properties
N-butyl-2-methyl-5,6,7,8-tetrahydroquinazoline-4-aminesButyl group instead of benzylPotential anticonvulsant effects

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Modifications

The tetrahydroquinazoline core is shared among several analogs, but substituents at positions 2 and 4 dictate pharmacological activity and physicochemical properties. Key analogs include:

Compound Name Substituent at Position 2 Substituents at Position 4 Molecular Weight Key Properties/Activity
N-Benzyl-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine None (unsubstituted) N-Benzyl, N-methyl 279.36 (calc.) Not explicitly reported (structural reference)
ML241 () 2H-Benzo[b][1,4]oxazin-4(3H)-yl N-Benzyl 372.46 p97 ATPase inhibitor; IC50 ~1–4 nM
S161,18 () 2-Amino-1H-benzo[d]imidazol-1-yl N-Benzyl 371.20 Cytotoxicity (exact targets unspecified; low yield: 12%)
Verubulin analog (2m) () Chlorine N-(4-Methoxyphenyl), N-methyl 324.21 Tubulin polymerization inhibitor; IC50 ~1–4 nM
Verubulin analog (2a) () Methyl N-Phenyl, N-methyl 313.46 Moderate cytotoxicity; 51% synthesis yield

Substituent Impact on Activity

  • Benzoxazine/Benzimidazole Groups (ML241, S161,18): The 2-position benzo-fused heterocycles enhance binding to targets like p97 ATPase (ML241) or unknown oncogenic pathways (S161,18). ML241’s benzoxazine group contributes to high potency (IC50 ~1–4 nM) and selectivity for p97 .
  • Halogen/Methoxy Groups (Verubulin Analogs) : Chlorine or methoxy substituents at position 2 improve tubulin-binding affinity, mimicking colchicine-site inhibitors like combretastatin A-4 .
  • Methyl/Phenyl Groups (2a) : Simpler substituents reduce steric hindrance, enabling moderate cytotoxicity but lower synthetic complexity (51% yield) .

Physicochemical Properties

  • Solubility : ML241 hydrochloride is highly soluble in DMSO (≥40.9 mg/mL) but insoluble in water, limiting in vivo applications without formulation .
  • Thermal Stability : Verubulin analog 2m has a melting point of 138–139°C, indicating robust crystalline stability .

Target Engagement

  • ML241: Inhibits p97 ATPase, disrupting endoplasmic reticulum-associated degradation (ERAD) and inducing cancer cell apoptosis. Notably, ML241 lacks caspase activation seen in ML240, highlighting substituent-driven mechanistic divergence .
  • Verubulin Analogs: Bind tubulin’s colchicine site, disrupting microtubule dynamics and showing nanomolar cytotoxicity across cancer cell lines .

Selectivity Profiles

Biological Activity

N-benzyl-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and comparative data with related compounds.

This compound has the following chemical properties:

  • Chemical Formula : C₁₆H₁₉N₃
  • Appearance : White to light yellow crystalline solid
  • Melting Point : 114–116 °C
  • Boiling Point : 360–362 °C
  • Solubility : Soluble in most organic solvents; insoluble in water at room temperature.

Mechanisms of Biological Activity

The biological activity of this compound is believed to involve interactions with specific enzymes and receptors within biological systems. While the exact mechanisms are not fully elucidated, preliminary studies indicate potential interactions with:

  • Topoisomerase II : A validated target for anticancer drugs .
  • Enzymatic pathways : Involvement in various biological pathways that may lead to therapeutic applications.

Antitumor Activity

Research has demonstrated that tetrahydroquinazoline derivatives can inhibit topoisomerase II, which is crucial for DNA replication and transcription in cancer cells. For instance, a study identified a compound with an IC50 of 2 μM against topoisomerase II, indicating significant antitumor potential . The selectivity for topoisomerase IIα over IIβ suggests a favorable therapeutic profile.

Antimicrobial Properties

The compound's structural analogs have shown varying degrees of antimicrobial activity. For example:

  • N-benzyl-2-methyl derivatives exhibited antitumor activity.
  • Other tetrahydroquinazoline derivatives displayed antimicrobial properties against Gram-positive and Gram-negative bacteria .

Comparative Analysis with Structural Analogues

The biological activity can vary significantly among structurally similar compounds. Below is a comparison table highlighting some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
N-benzyl-2-methyl-5,6,7,8-tetrahydroquinazoline-4-amineMethyl group on quinazoline ringAntitumor activity
7,7-Dimethyl-2-(methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-oneDimethyl substitutionAntimicrobial properties
N-butyl-2-methyl-5,6,7,8-tetrahydroquinazoline-4-aminesButyl group instead of benzylPotential anticonvulsant effects

This table illustrates how variations in substituents can influence the biological activities of tetrahydroquinazolines.

Case Studies and Research Findings

  • Topoisomerase Inhibition :
    A study focused on a series of tetrahydroquinazoline derivatives found that they effectively inhibited human topoisomerase II without acting as poisons that enhance DNA cleavage. This mechanism is particularly relevant as it may reduce the risk of secondary leukemias associated with traditional topoisomerase inhibitors .
  • Antimicrobial Screening :
    A screening of various tetrahydroquinazoline derivatives against multiple bacterial strains revealed moderate to good antimicrobial activity. The minimum inhibitory concentrations (MIC) ranged from 100 to 400 µg/mL against selected pathogens .
  • Pharmacokinetic Studies :
    Further investigations into pharmacokinetics have shown that some tetrahydroquinazolines possess favorable metabolic stability and solubility profiles. These properties are critical for their development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine, and how can purity be optimized?

  • Synthesis : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting chloropyrimidine derivatives with N-methylbenzylamine under reflux conditions (e.g., 6 hours in ethanol) yields the target compound. Column chromatography (e.g., CHCl₃–MeOH 10:1) is effective for purification .
  • Purity Optimization : Analytical HPLC (>98% purity) and recrystallization in solvents like DMSO/EtOH mixtures are recommended. Structural validation via ¹H/¹³C NMR and HRMS ensures integrity .

Q. What analytical techniques are critical for characterizing this compound?

  • Key Methods :

  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) peaks at δ 7.40–7.29 (m, aromatic protons) and 2.70 (br, methylene groups) confirm regiochemistry .
  • HRMS : Calculated [M+H]⁺ for C₁₇H₂₀N₄: 281.1764; observed deviations >0.5 ppm suggest structural anomalies .
  • Solubility : Solubility in DMSO (≥10 mM) is critical for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data across cell lines?

  • Methodological Approach :

Dose-Response Curves : Use MTT assays with IC₅₀ values (e.g., 1–4 nM in HEK293 or HeLa cells) to assess potency variations .

Cytoskeleton Disruption Analysis : Fluorescent microscopy (e.g., tubulin polymerization inhibition) validates mechanisms, distinguishing true cytotoxicity from assay artifacts .

SAR Studies : Compare analogues (e.g., N-(4-methoxyphenyl)-derivatives) to identify substituents influencing activity .

Q. What strategies improve the bioavailability of this compound in preclinical models?

  • Encapsulation Techniques :

  • Alginate Nanocontainers : Encapsulate the compound in Ca²⁺/Mg²⁺ cross-linked alginate to enhance stability and control release. In vitro studies show preserved cytotoxicity post-encapsulation .
    • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the tetrahydroquinazoline ring to improve solubility without compromising binding to colchicine sites .

Q. How do researchers validate target engagement in tubulin polymerization assays?

  • Experimental Design :

In Vitro Tubulin Assays : Measure polymerization kinetics using purified tubulin (0.5 mg/mL) with 10 µM compound. Compare inhibition to combretastatin A-4 .

Molecular Docking : Use AutoDock Vina to model interactions with β-tubulin (PDB: 1SA0). Key residues: Lys254, Asn258, and Val238 .

  • Contradiction Management : Discrepancies between docking scores and IC₅₀ values may arise from off-target effects; validate via CRISPR knockouts of tubulin isoforms .

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